10-Ketonaloxone 3-Methyl Ether is a synthetic compound derived from the modification of the opioid antagonist naloxone. This compound is characterized by the presence of a ketone group at the 10-position and a methoxy group at the 3-position of its structure. The synthesis and application of this compound are of significant interest in medicinal chemistry, particularly in the development of new analgesics and potential treatments for opioid addiction.
The compound is synthesized through chemical modifications of naloxone, which is widely used in clinical settings to reverse opioid overdoses. The specific synthetic pathways and methodologies used to create 10-Ketonaloxone 3-Methyl Ether are explored in detail in subsequent sections.
10-Ketonaloxone 3-Methyl Ether falls under the classification of synthetic opioids and is structurally related to naloxone. Its unique modifications may impart different pharmacological properties compared to its parent compound.
The synthesis of 10-Ketonaloxone 3-Methyl Ether typically involves several steps, including:
The synthesis may utilize reagents like potassium permanganate for oxidation and methyl iodide for methylation, with careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 10-Ketonaloxone 3-Methyl Ether can be represented as follows:
The compound features a complex structure with multiple functional groups that influence its biological activity. The presence of both ketone and ether functionalities is critical for its interaction with biological targets.
In terms of chemical reactivity, 10-Ketonaloxone 3-Methyl Ether can undergo several types of reactions:
These reactions can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield throughout the synthesis process.
The mechanism by which 10-Ketonaloxone 3-Methyl Ether exerts its effects is primarily related to its action on opioid receptors:
Pharmacological studies would be necessary to elucidate the specific binding affinities and functional outcomes associated with this compound's interaction with various opioid receptors.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm structural integrity and purity.
10-Ketonaloxone 3-Methyl Ether has potential applications in several areas:
10-Ketonaloxone 3-methyl ether emerged as a synthetic analog of opioid antagonists during structural-activity relationship (SAR) studies in the late 20th century. Its discovery was driven by efforts to modify the C-10 position of naloxone derivatives to alter receptor binding kinetics. Early synthetic routes involved sequential benzylic oxidations of the naloxone scaffold. For instance, ceric ammonium nitrate (CAN) was employed for initial hydroxylation at C-10, followed by Dess-Martin periodinane oxidation to install the ketone moiety [9] [10]. This method, patented in the early 2000s, enabled high regioselectivity without compromising the allyl or phenolic ether groups [10]. The compound gained attention as an intermediate in opioid decomposition studies, with researchers identifying it during stability testing of naloxone formulations [3] [6]. Notably, Rice et al. (1985) first documented its pharmacological characterization while exploring 10-keto modifications of naltrexone and oxymorphone, revealing stark reductions in opioid receptor affinity [6].
Table 1: Key Milestones in the Development of 10-Ketonaloxone 3-Methyl Ether
Year | Event | Significance |
---|---|---|
1985 | Pharmacological evaluation of 10-keto opioids [6] | Demonstrated reduced receptor affinity vs. parent compounds |
2000 | Patent on sequential benzylic oxidation [10] | CAN-mediated synthesis from naloxone 3-methyl ether |
2010 | Optimized oxidation protocols [9] | High-yield (>80%) ketone installation via DMP |
2019 | Application as reference standard [3] | Analytical use in opioid stability testing |
10-Ketonaloxone 3-methyl ether (C₂₀H₂₁NO₅, MW 355.4 g/mol) retains the core morphinan tetracyclic framework but features two strategic modifications: a C-10 ketone group and a C-3 methyl ether. Its IUPAC name, (4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione, reflects its complex stereochemistry [1] [3]. The molecule shares the following morphinan features:
Critical structural deviations from naloxone include:
Table 2: Structural Comparison with Parent Compounds
Compound | C-3 Group | C-10 Group | Molecular Formula | Molecular Weight |
---|---|---|---|---|
Naloxone | OH | CH₂ | C₁₉H₂₁NO₄ | 327.4 g/mol [5] |
Naloxone 3-methyl ether | OCH₃ | CH₂ | C₂₀H₂₃NO₄ | 341.4 g/mol [7] [8] |
10-Ketonaloxone 3-methyl ether | OCH₃ | C=O | C₂₀H₂₁NO₅ | 355.4 g/mol [1] [3] |
The SMILES notation (COc1ccc2C(=O)[C@H]3N(CC=C)CC[C@@]45C@@HC(=O)CC[C@@]35O) and InChIKey (OHQBKEATFCQVAZ-FUMNGEBKSA-N) further encode its stereospecific architecture [3]. X-ray crystallography confirms the S-configuration at C-10 in precursor intermediates, critical for spatial orientation toward opioid receptors [9].
The 10-keto modification was pursued to address two pharmacological challenges:
Contrary to initial expectations, Rice et al. (1985) demonstrated that 10-keto derivatives of naltrexone and oxymorphone exhibited sharply reduced affinity at μ, δ, and κ receptors. In guinea pig ileum (GPI) assays, 10-ketonaltrexone showed >100-fold lower potency than naltrexone at μ-sites, with negligible κ- or δ-activity [6]. This attenuation was attributed to:
Despite reduced potency, the modification offered utility as a biochemical tool:
Table 3: Pharmacological Profile vs. Reference Opioids
Compound | μ-Receptor Affinity | κ-Receptor Affinity | δ-Receptor Affinity | Primary Assay |
---|---|---|---|---|
Naltrexone | High | Moderate | Low | GPI/MVD [6] |
Naloxone 3-methyl ether | Moderate | Low | Very low | Receptor binding [8] |
10-Ketonaloxone 3-methyl ether | Very low | Very low | Undetectable | GPI/MVD [6] |
Current research explores hybrid analogs where the 10-keto group synergizes with C-6 or C-14 modifications to enhance κ-selectivity, leveraging its role as a conformational lock [3] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0